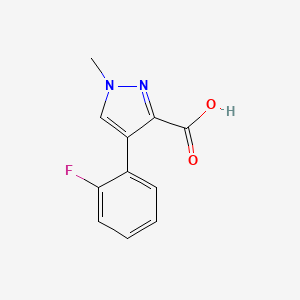
4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic and optical characteristics.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The fluorophenyl group enhances the compound’s binding affinity and specificity to its targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylacetic acid: Another fluorophenyl derivative with applications in organic synthesis.
1-Methyl-1H-pyrazole-3-carboxylic acid: A structurally similar compound lacking the fluorophenyl group, used in various chemical reactions.
Uniqueness
4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the fluorophenyl and pyrazole moieties, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H9FN2O2 |
|---|---|
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-8(10(13-14)11(15)16)7-4-2-3-5-9(7)12/h2-6H,1H3,(H,15,16) |
Clé InChI |
YMDYUTRZHOLUAP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



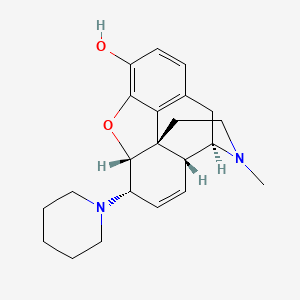
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
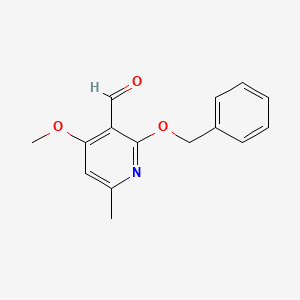

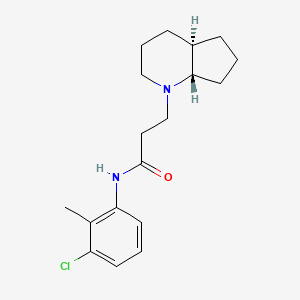
![2-[(Ethenyloxy)methyl]naphthalene](/img/structure/B13973866.png)
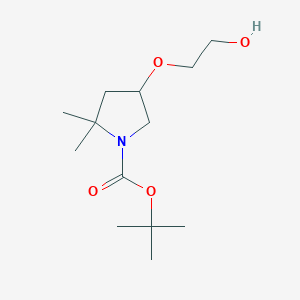
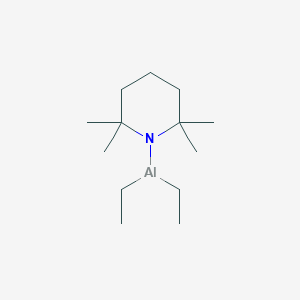
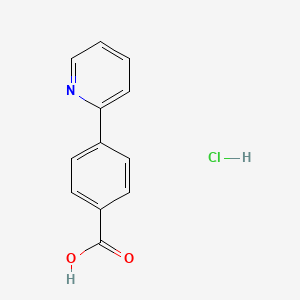
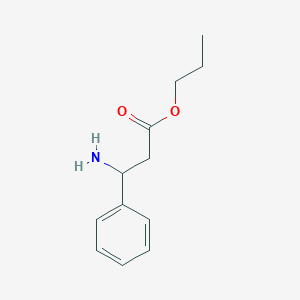

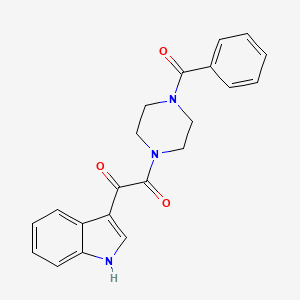
![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
